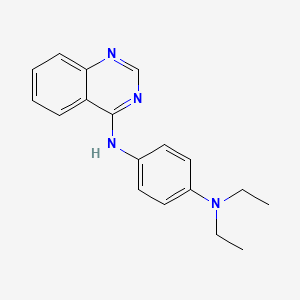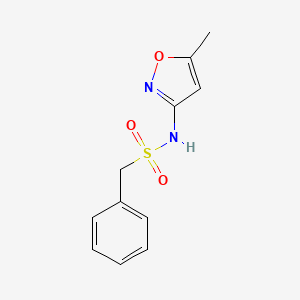![molecular formula C17H20N4O3S B5516335 N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5516335.png)
N'-(3,4-dimethoxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to the class of acetohydrazides and hydrazone derivatives, known for their diverse biological activities and potential in various fields of chemistry and pharmacology. The interest in such compounds lies in their structural diversity and the ability to participate in a wide range of chemical reactions, leading to new compounds with significant properties.
Synthesis Analysis
The synthesis of related acetohydrazide and hydrazone compounds often involves the condensation of appropriate benzaldehydes with acetohydrazides in the presence of suitable catalysts or under specific conditions to ensure the formation of the desired hydrazone linkage. These reactions are generally straightforward, offering high yields and the possibility to introduce various substituents, affecting the properties of the final compounds (T. V. Quoc et al., 2019).
Molecular Structure Analysis
The molecular structure of acetohydrazide and hydrazone derivatives is characterized by X-ray diffraction, revealing details about the crystal packing, hydrogen bonding, and molecular conformations. These structures often show trans configurations around the C=N double bond and can exhibit different conformations based on substituent effects and intermolecular interactions (Li Wei-hua et al., 2006).
Chemical Reactions and Properties
Acetohydrazides and their hydrazone derivatives participate in various chemical reactions, including cyclization, oxidation, and nucleophilic addition, leading to a wide array of functional compounds. Their chemical reactivity is significantly influenced by the nature of substituents on the phenyl ring and the presence of electron-donating or withdrawing groups (R. I. Vas’kevich et al., 2004).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and crystallinity, are determined by their molecular structure and substituents. These properties are crucial for their application in material science and pharmaceutical formulations. The presence of functional groups like dimethoxy, dimethyl, and thio groups can significantly affect these physical properties, influencing their behavior in different environments.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and hydrogen bonding capability, are pivotal for understanding the interaction of these compounds with biological targets and their potential applications. Hydrazone derivatives show varied biological activities which can be attributed to their ability to interact with enzymes, receptors, and other biological molecules through hydrogen bonds and other non-covalent interactions. The introduction of specific functional groups can enhance these interactions, leading to compounds with desired biological activities (Ö. Tamer et al., 2014).
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
Several studies have focused on synthesizing new compounds with potential anticancer activities. For instance, the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives demonstrated notable antitumor activity against human breast adenocarcinoma cell lines, suggesting a promising avenue for developing new anticancer agents (Abdellatif et al., 2014). Similarly, another study introduced novel pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors, showcasing marked anticancer activity against several cancer cell lines, indicative of their potential in cancer treatment protocols (Abdelgawad et al., 2016).
Anti-Inflammatory and Analgesic Properties
Research into novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone highlighted their anti-inflammatory and analgesic properties. These compounds exhibited significant COX-2 inhibitory, analgesic, and anti-inflammatory activities, underlining their therapeutic potential in managing pain and inflammation (Abu‐Hashem et al., 2020).
Antituberculotic and Cytotoxic Activities
A series of hydrazone derivatives bearing the pyrimidine-alkylsulfanyl moiety were synthesized and evaluated for their antituberculotic and cytotoxic properties. The study found moderate antitubercular activity and highlighted a compound with promising cytotoxic activity, suggesting a potential route for developing new therapeutic agents against tuberculosis and cancer (Yurttaş et al., 2015).
Antioxidant Properties
Investigations into the antioxidant activities of newly synthesized compounds are crucial for identifying potential therapeutic agents against oxidative stress-related diseases. For example, the synthesis of novel 5,7-dimethyl-3H-thiazolo[4,5-b]pyridines evaluated their antioxidant capabilities, demonstrating that some compounds exhibited promising activity, highlighting their potential in combating oxidative damage (Chaban et al., 2013).
Eigenschaften
IUPAC Name |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3S/c1-11-7-12(2)20-17(19-11)25-10-16(22)21-18-9-13-5-6-14(23-3)15(8-13)24-4/h5-9H,10H2,1-4H3,(H,21,22)/b18-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSCGWEUMNMKFPT-GIJQJNRQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)SCC(=O)N/N=C/C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B5516273.png)

![N-[4-(cyanomethyl)phenyl]-2-(2,4-difluorophenoxy)acetamide](/img/structure/B5516289.png)

![N-[1-(2-hydroxyethyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5516304.png)
![4-[(diethylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5516309.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(1-piperidinyl)acetohydrazide](/img/structure/B5516322.png)

![2-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzamide](/img/structure/B5516330.png)
![3-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5516343.png)

![1-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}-2-naphthol](/img/structure/B5516367.png)
![2-isopropyl-9-{[4-(1H-tetrazol-1-yl)phenyl]acetyl}-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5516369.png)